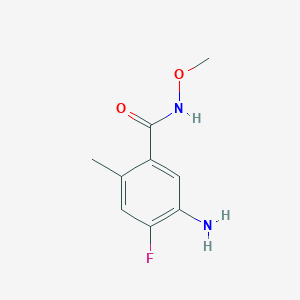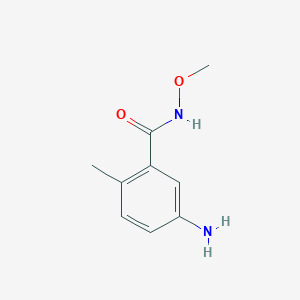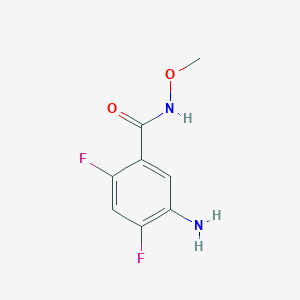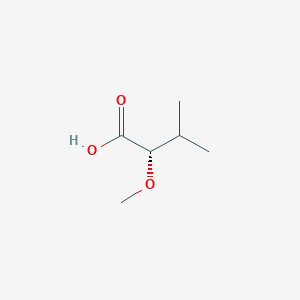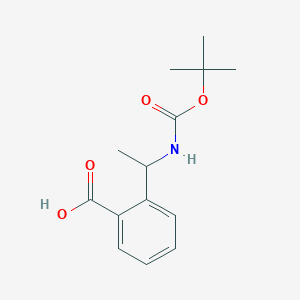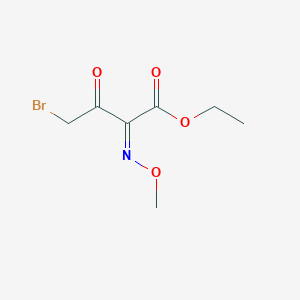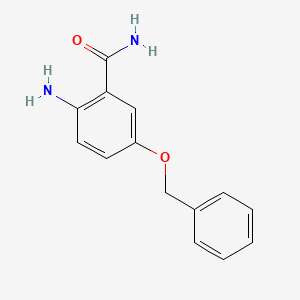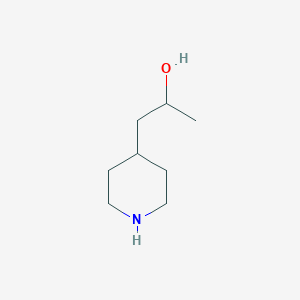![molecular formula C9H13Cl2NO B3148860 2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride CAS No. 6594-67-8](/img/structure/B3148860.png)
2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride
Descripción general
Descripción
2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 6594-67-8 . It is also known as Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride (1:1) .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 222.11 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Toxicity and Endocrine Disruption
Endocrine Disruption and Immunomodulatory Effects of Chlorinated Compounds : Studies have identified chlorinated compounds like DDT and its metabolite DDE as endocrine disruptors in humans and wildlife, highlighting their impact on reproductive and immune systems, and suggesting potential implications for similar compounds (Burgos-Aceves et al., 2021). This research underscores the importance of understanding the environmental persistence and bioaccumulation potential of chlorinated organic compounds, including those structurally related to the compound .
Degradation and Environmental Remediation
Bioremediation of DDT-Contaminated Soils : Research has explored the potential for bioremediation strategies to address soil contamination by persistent chlorinated pesticides like DDT, focusing on microbial degradation as a cost-effective and environmentally friendly solution (Foght et al., 2001). These findings are relevant for considering the fate and treatment of chlorophenyl methoxy ethanamines in the environment, given their structural similarities to known environmental pollutants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with monoamine oxidase . Monoamine oxidase is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Mode of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride might also interact with its targets in a similar manner, potentially leading to an increase in the levels of certain neurotransmitters in the brain.
Result of Action
If it does inhibit monoamine oxidase similar to 4-methoxyphenethylamine , it could potentially lead to increased levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter concentrations that are altered.
Análisis Bioquímico
Biochemical Properties
2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction leads to the inhibition of monoamine oxidase, resulting in increased levels of monoamines such as serotonin, dopamine, and norepinephrine. Additionally, this compound binds to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance the release of neurotransmitters in neuronal cells, leading to increased neuronal activity. In non-neuronal cells, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This results in elevated levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, the compound interacts with serotonin receptors, modulating their activity and influencing serotonin signaling pathways. These interactions lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances neurotransmission and improves cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, influencing its localization and activity. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution and effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it exerts additional effects. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRXRYZWDEJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6594-67-8 | |
| Record name | Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6594-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
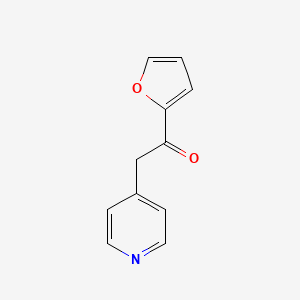
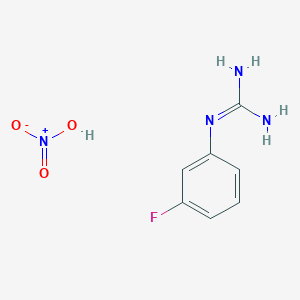
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
